molecular formula C8H6N2O B7766815 1(2H)-Phthalazinone CAS No. 62054-23-3

1(2H)-Phthalazinone

Cat. No. B7766815
CAS RN: 62054-23-3
M. Wt: 146.15 g/mol
InChI Key: IJAPPYDYQCXOEF-UHFFFAOYSA-N
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Description

1-(2h)-phthalazinone appears as pale yellow crystals. Insoluble in water. (NTP, 1992)
Phthalazin-1(2H)-one is a member of phthalazines.

Scientific Research Applications

  • Pharmacophore in Medicinal Chemistry : Phthalazin-1(2H)-one has been found to be a significant pharmacophore in medicinal chemistry, with recent advances in the synthesis of various derivatives enhancing drug discovery processes. It shows versatility in synthesizing differently substituted and functionalized derivatives (Terán et al., 2019).

  • Molecular Structure and Vibrational Spectra Analysis : The molecular geometry and vibrational frequencies of 1(2H)-phthalazinone have been studied using advanced techniques like Hartree–Fock and density functional theory, highlighting its structural properties (Gökce & Bahçelī, 2010).

  • Synthesis and Antimicrobial Applications : Phthalazin-1(2H)-one derivatives synthesized via nucleophilic attack have shown effectiveness as antimicrobial agents and in the synthesis of reactive nucleosides and dyes, especially in textile applications (El-Hashasha et al., 2017).

  • Anticonvulsant Activity : Microwave synthesis of 2-benzyl-1(2H)-phthalazinones has shown potential in anticonvulsant activities, highlighting its utility in neurological drug development (Kornet & Shackleford, 1999).

  • Chemical Reactivity : The reactivity of phthalazine and 1(2H)-phthalazinone with organolithium compounds is significant in producing substituted derivatives, crucial for synthesizing diverse chemical entities (Hisrch & Orphanos, 1966).

  • Synthesis Using Heteropolyacids : Novel methods using heteropolyacids for synthesizing 1(2H)-phthalazinone derivatives have been developed, emphasizing efficiency and environmental compatibility (Heravi et al., 2008).

  • Antimicrobial and Anti-Inflammatory Applications : 4-Benzyl-1(2H)-phthalazinones and related derivatives have shown notable antimicrobial activities, adding to their significance in medicinal chemistry (Bedair et al., 1987).

  • Synthesis and Reactions with Nucleophiles : Efficient synthesis methods for phthalazin-1(2H)-one derivatives reacting with various C- and O-nucleophiles have been studied, demonstrating its versatile reactivity (El Nezhawy et al., 2009).

  • Applications in Antiatherosclerosis : Studies on derivatives like 4-hydroxymethyl-1(2H)-phthalazinone have shown significant effects in inhibiting platelet aggregation and reducing arterial reactions, indicating its potential in treating atherosclerosis (Eguchi et al., 1980).

  • Polymer Synthesis and Properties : The synthesis of phthalazinone monomers with groups like allyl and their copolymerization to produce crosslinkable poly(aryl ether nitriles) highlights its application in advanced material sciences (Dong & Jian, 2014).

properties

IUPAC Name

2H-phthalazin-1-one
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InChI

InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAPPYDYQCXOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
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DSSTOX Substance ID

DTXSID4025903
Record name 1(2H)-Phthalazinone
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Molecular Weight

146.15 g/mol
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Physical Description

Pale yellow solid; [CAMEO] Beige crystalline solid; [Aldrich MSDS]
Record name 1(2H)-Phthalazinone
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Vapor Pressure

0.00000257 [mmHg]
Record name 1(2H)-Phthalazinone
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Product Name

1(2H)-Phthalazinone

CAS RN

119-39-1, 62054-23-3
Record name 1(2H)-Phthalazinone
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Record name 1(2H)-PHTHALAZINONE
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Synthesis routes and methods I

Procedure details

To 4-(3-(4-(2-((2,4-dichlorophenyl)thio)-2-methylpropanoyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one (2.5 g, 15 mmol) in MeOH (25 mL) was added dropwise a solution of Oxone (9.98 g, 30 mmol) in water (25 mL) at 0° C. after addition reaction mixture stirred at 0° C. for 4 h. The progress of reaction was checked by TLC using mobile phase 50% ethyl acetate in pet ether. The reaction mixture was evaporated on a rotatory evaporator under reduced pressure to afford the semisolid off-white compound. The suspension was diluted with water and then extracted with ethyl acetate. The organic layer was washed with brine solution, dried over anhydrous Na2SO4 and solvents were evaporated on a rotatory evaporator under reduced pressure to afford 4-(3-(4-(2-(2,4-dichlorophenyl)sulfinyl)-2-methylpropanoyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one (39) as off-white crystals compound (1.4 g, 32%)
Name
4-(3-(4-(2-((2,4-dichlorophenyl)thio)-2-methylpropanoyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
9.98 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
phase
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
pet ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 29.4 g (0.1 mole) of α,α-dibromo-o-toluic acid and 16 g (0.32 mole) of hydrazine hydrate in 200 ml of ethanol was heated under reflux with stirring for 1 hour. The solvent was evaporated under reduced pressure, and the residue recrystallized from ethanol to give 12.8 g (yield: 88%) of 1-phthalazinone having a melting point of 181°-182° C.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
648
Citations
DS Doğruer, T Önkol, S Oezkan… - Turkish Journal of …, 2008 - journals.tubitak.gov.tr
Some 3 (2H)-pyridazinone and 1 (2H)-phthalazinone derivatives were synthesized. The structures of these new compounds were confirmed by IR,^ 1H-NMR, mass spectrum, and …
Number of citations: 36 journals.tubitak.gov.tr
K Inoue, K Urushibara, M Kanai, K Yura, S Fujii… - European Journal of …, 2015 - Elsevier
The androgen receptor (AR) plays important roles in multiple physiological functions, including differentiation, growth, and maintenance of male reproductive organs, and also has …
Number of citations: 28 www.sciencedirect.com
H Gökce, S Bahçeli - Journal of Molecular Structure, 2010 - Elsevier
FT-IR and Raman spectra of 1(2H)-phthalazinone have been experimentally recorded in the region 400–4000cm −1 and 400–3200cm −1 , respectively. The molecular geometry and …
Number of citations: 11 www.sciencedirect.com
S Marcaccini, R Pepino, C Polo, MC Pozo - Synthesis, 2001 - thieme-connect.com
A convenient synthesis of the title compounds by means of the Ugi four-component condensation (Ugi 4-CC) is reported. The reaction between acetaldehyde azine (3a), 2-…
Number of citations: 31 www.thieme-connect.com
A Hisrch, DG Orphanos - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
Phthalazine and 1(2H)‐phthalazinone undergo 1,2‐addition of organolithium compounds to C = N to give, following hydrolysis, 1 ‐ substituted ‐ 1,2 ‐ dihydrophthalazines and 4‐…
Number of citations: 15 onlinelibrary.wiley.com
RS Abdullah, A El Nemr, SSA El‐Sakka… - …, 2021 - Wiley Online Library
Different nitration methods were investigated on 4‐(4‐mthoxy‐3‐methyl phenyl)‐1(2H)‐phthalazinone and its derivatives using HNO 3 as a nitrating agent with different catalysts. LC–…
B Kılıç, H Ozan Gulcan, M Yalçın… - Letters in Drug …, 2017 - ingentaconnect.com
Some 1(2H)-phthalazinone derivatives were synthesized and their chemical structures were confirmed by 1H-NMR, 13C-NMR, mass and elemental analysis. Subsequently, modified …
Number of citations: 8 www.ingentaconnect.com
A Sugimoto, H Tanaka, Y Eguchi, S Ito… - Journal of medicinal …, 1984 - ACS Publications
11 1 ch3 0 inhibn of AA-induced platelet aggregation: 2 R mp, C (recrystn solvent) formula" ED50, µ a H 138-139.5 (EtOH-hexane) C19H18N2O3 2-5 b 2-CHg 101-103 (EtOH-hexane) …
Number of citations: 36 pubs.acs.org
F Li, Z Zheng, G Zhang, S Xia, L Yu - Spectrochimica Acta Part A: Molecular …, 2020 - Elsevier
Two novel cocrystals were successfully constructed by 1(2H)-Phthalazinone (PHT) and Tetrafluoroterephthalic acid (TETA) based on O–H⋯O, N–H⋯O, C–H⋯O, C–H⋯F, N–H⋯N and C–…
Number of citations: 8 www.sciencedirect.com
M Asif - Chem. Int, 2019 - academia.edu
Heterocyclic compounds containing nitrogen group have large area in nature, and their utilizationis becoming progressively important as biologically active pharmaceuticals, …
Number of citations: 13 www.academia.edu

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